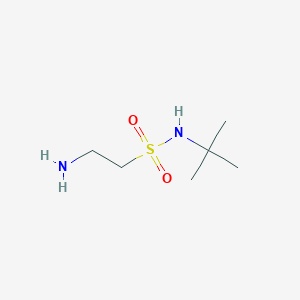

2-amino-N-tert-butylethane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N-tert-butylethane-1-sulfonamide is a chemical compound with the CAS Number: 782394-54-1 . It has a molecular weight of 180.27 . The IUPAC name for this compound is 2-amino-N-(tert-butyl)ethanesulfonamide .

Molecular Structure Analysis

The InChI code for 2-amino-N-tert-butylethane-1-sulfonamide is 1S/C6H16N2O2S/c1-6(2,3)8-11(9,10)5-4-7/h8H,4-5,7H2,1-3H3 .Physical And Chemical Properties Analysis

2-amino-N-tert-butylethane-1-sulfonamide is a powder . It should be stored at a temperature of 4 degrees Celsius .科学的研究の応用

Aza-Payne Rearrangement and Synthesis of Epoxy Sulfonamides

The aza-Payne rearrangement involves the transformation of N-activated 2-aziridinemethanols to corresponding epoxy sulfonamides using bases such as potassium tert-butoxide. This rearrangement is significant in synthesizing optically active, functionalized 1,2-amino alcohols, demonstrating the utility of such sulfonamides in complex organic synthesis and the production of valuable intermediates for further chemical transformations (Ibuka, 1998).

Catalytic Aminohydroxylation and Aziridination of Olefins

Tert-butylsulfonamide serves as an efficient nitrogen source and terminal oxidant for the catalytic aminohydroxylation and aziridination of olefins. This method closely resembles the behavior of Chloramine-T in these reactions, highlighting the role of sulfonamides in facilitating the introduction of nitrogen functionalities into organic molecules (Gontcharov, Liu, & Sharpless, 1999).

Inhibition of Carbonic Anhydrase

Sulfonamides, including 2-amino-N-tert-butylethane-1-sulfonamide derivatives, have been explored as inhibitors of the carbonic anhydrase enzyme. This application is particularly relevant in the development of therapeutic agents for conditions such as glaucoma, where effective inhibition of specific isozymes of carbonic anhydrase can lead to decreased intraocular pressure (Scozzafava et al., 1999).

Metal Ion Coordination and Extraction

Research has shown that sulfonamide derivatives can efficiently extract metal ions like Pb(II) from aqueous solutions. The study demonstrates the potential of sulfonamides in environmental and analytical chemistry, particularly in the removal or recovery of heavy metals from environmental samples (Kavallieratos et al., 2005).

Green and Efficient Synthesis of Sulfonamides

A sustainable method for synthesizing various sulfonamides via sulfonylation of sulfonyl hydrazides with tert-amines has been developed. This approach uses molecular iodine as a catalyst, highlighting an eco-friendly route to sulfonamide synthesis, crucial for pharmaceutical and agrochemical applications (Chen et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

2-amino-N-tert-butylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-6(2,3)8-11(9,10)5-4-7/h8H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKRAFLGAVAWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-tert-butylethane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2709070.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2709075.png)

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709076.png)

![2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2709080.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709081.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2709086.png)

![3-phenylsulfanyl-N-[3-(3-phenylsulfanylpropanoylamino)phenyl]propanamide](/img/structure/B2709088.png)

![(4-chlorophenyl)[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]methanone](/img/structure/B2709089.png)

![7-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709090.png)